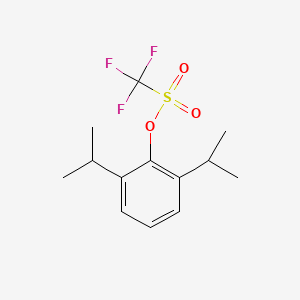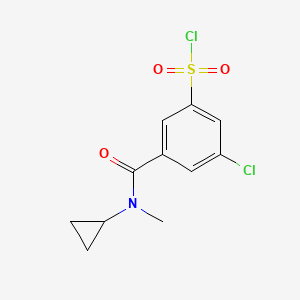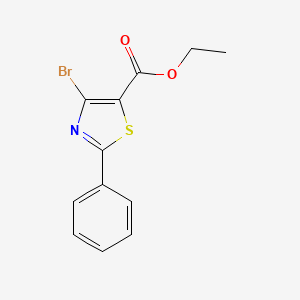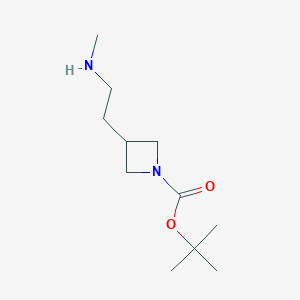
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide, also known as domiphen bromide, is a quaternary ammonium compound. It is widely used as an antiseptic and disinfectant due to its cationic surfactant properties. This compound is known for its effectiveness in killing bacteria and other microorganisms, making it a valuable ingredient in various pharmaceutical and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide typically involves the quaternization of dodecyl-dimethylamine with 2-phenoxyethyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium chloride or sodium acetate can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide has a wide range of applications in scientific research:
Biology: This compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Industry: It finds applications in the formulation of disinfectants and cleaning agents.
Mecanismo De Acción
The mechanism of action of dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide involves its interaction with the cell membranes of microorganisms. The cationic surfactant properties allow it to disrupt the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane integrity, making it effective against a wide range of bacteria and other pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and other personal care products for its antimicrobial effects.
Chlorhexidine: A widely used antiseptic in healthcare settings.
Uniqueness
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide stands out due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antiseptic, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C22H41BrNO+ |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1; |
Clave InChI |
OJIYIVCMRYCWSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




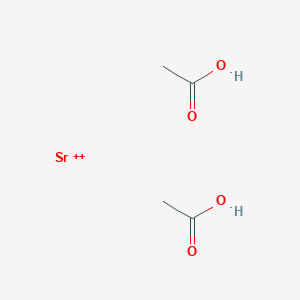

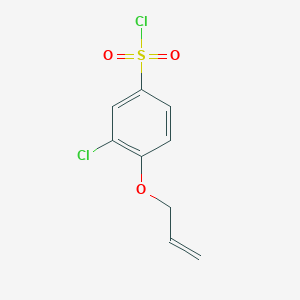

![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B12826931.png)
